Bicyclo[1.1.1]pentan-1-amine hydroiodide
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Overview
Description
Bicyclo[1.1.1]pentan-1-amine hydroiodide: is a compound that features a unique bicyclic structure, making it an interesting subject of study in various fields of chemistry and pharmacology. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, which can impart desirable properties to molecules, such as increased metabolic stability and improved solubility .
Mechanism of Action
Target of Action
It is known that the bicyclo[111]pentane (BCP) core, which is a part of this compound, has been extensively studied and proven to be a valuable alternative to benzene rings in medicinal chemistry .
Mode of Action
The exact mode of action of Bicyclo[11It’s known that the bcp core can mimic the geometry and substituent exit vectors of a benzene ring, offering desired property benefits . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might interact with its targets in a similar way.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[11The bcp core is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that this compound might affect similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . This suggests that this compound might have favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The specific molecular and cellular effects of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities . This suggests that this compound might have similar beneficial effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11It’s known that bcp derivatives often exhibit improved physicochemical properties . This suggests that Bicyclo[1.1.1]pentan-
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbene Insertion: One common method for synthesizing the bicyclo[1.1.1]pentane framework involves carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Industrial Production Methods: Large-scale synthesis can be achieved through flow photochemical addition of propellane to diacetyl, allowing the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bicyclo[1.1.1]pentan-1-amine hydroiodide can undergo substitution reactions, where the amine group can be replaced or modified.
Photochemical Reactions: The compound can also participate in photochemical reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Imine Photochemistry: This method is used to convert the bicyclo[1.1.1]pentane skeleton to other structures, such as bicyclo[3.1.1]heptane.
Radical Exchange Process: This process involves the use of xanthates to install the bicyclo[1.1.1]pentane unit into a chemical entity.
Major Products:
Poly-substituted Bicyclo[3.1.1]pentan-1-amines: These are formed through imine photochemistry.
Bicyclo[1.1.1]pentane Derivatives: These derivatives can be synthesized through radical exchange processes.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Discovery: The compound is used in drug discovery to enhance the solubility, potency, and metabolic stability of lead compounds.
Peptide Labeling and Bioconjugation: Strain-release amination techniques are applied to diversify substrates with desirable bioisosteres.
Industry:
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: This compound shares the bicyclic structure but has different functional groups, leading to varied applications.
Bicyclo[3.1.1]heptan-1-amines: These compounds are derived from bicyclo[1.1.1]pentane through photochemical reactions and have unique properties.
Biological Activity
Bicyclo[1.1.1]pentan-1-amine hydroiodide (BCP) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of BCP, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
This compound features a bicyclic structure that offers a rigid conformation, which can mimic the properties of traditional aromatic compounds like phenyl rings. This structural mimicry enhances its metabolic stability and reduces susceptibility to hydrolysis, making it a promising candidate for drug development.
Target of Action
The BCP core is recognized for its ability to act as a bioisostere for phenyl rings in various biological contexts. This property allows it to interact favorably with biological targets, such as enzymes and receptors, potentially leading to enhanced pharmacological effects compared to traditional compounds.
Mode of Action
BCP derivatives have been shown to inhibit specific enzymes, including indoleamine-2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation. The replacement of the central phenyl ring with a BCP moiety has been found to mitigate issues related to amide hydrolysis, thus improving the compound's overall pharmacokinetic profile .
Pharmacokinetics
Research indicates that BCP derivatives exhibit improved pharmacokinetic properties compared to their phenyl counterparts. For instance, studies have demonstrated that these compounds possess lower clearance rates and longer half-lives, enhancing their potential for sustained therapeutic action .
Property | BCP Derivatives | Phenyl Derivatives |
---|---|---|
Clearance (mL/min/kg) | 0.2 | Higher |
Half-life (hours) | 66 | Shorter |
Metabolic Stability | High | Low |
Inhibition of IDO1
A significant body of research has focused on the role of BCP in inhibiting IDO1, an enzyme implicated in cancer immunotherapy. A study highlighted the discovery of a novel class of IDO1 inhibitors featuring the BCP motif, which exhibited excellent potency and selectivity while maintaining favorable pharmacokinetic properties .
Drug Discovery Applications
The versatility of BCP has led to its incorporation into various drug discovery projects. Pharmaceutical companies have utilized BCP-containing compounds for their enhanced bioactivity and metabolic stability. For example, a library of over 300 functionalized bicyclo[1.1.1]pentanes has been synthesized for drug discovery applications, demonstrating the compound's potential in developing new therapeutics .
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.HI/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOGZJWBZRXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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